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Novobiocin sodium -

Novobiocin sodium

Catalog Number: EVT-8015070
CAS Number:
Molecular Formula: C31H35N2NaO11
Molecular Weight: 634.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novobiocin sodium is an organic molecular entity.
An antibiotic compound derived from Streptomyces niveus. It has a chemical structure similar to coumarin. Novobiocin binds to DNA gyrase, and blocks adenosine triphosphatase (ATPase) activity. (From Reynolds, Martindale The Extra Pharmacopoeia, 30th ed, p189)
Classification
  • Source: Derived from Streptomyces niveus.
  • Chemical Class: Coumarin antibiotic.
  • CAS Number: 1476-53-5.
  • Molecular Formula: C31H36N2O11.
  • Molecular Weight: 634.6 g/mol.
Synthesis Analysis

The synthesis of novobiocin sodium typically involves fermentation processes using Streptomyces niveus. The compound can also be synthesized through chemical modifications of related coumarins. A common method includes:

  1. Fermentation: Cultivation of Streptomyces niveus in a suitable medium under controlled conditions (temperature, pH, and aeration) to maximize yield.
  2. Extraction: Post-fermentation, the culture broth is processed to extract novobiocin using organic solvents followed by purification techniques like chromatography.
  3. Chemical Modifications: Further modifications may involve acylation or other reactions to enhance its pharmacological properties.

Technical parameters such as fermentation time, temperature (typically around 28°C), and pH (around 7) are critical for optimizing yields .

Molecular Structure Analysis

Novobiocin sodium has a complex molecular structure characterized by a coumarin backbone. Its structure includes:

  • A coumarin ring system that contributes to its antibiotic activity.
  • A sugar moiety (noviose) linked to the coumarin, which is essential for its biological function.
  • Functional groups that facilitate binding to target enzymes like DNA gyrase.

The three-dimensional structure of novobiocin allows it to interact specifically with its targets, inhibiting their activity effectively. The molecular geometry and specific functional groups play crucial roles in its binding affinity and selectivity .

Chemical Reactions Analysis

Novobiocin sodium participates in several chemical reactions, primarily involving:

  1. Inhibition of DNA Gyrase: Novobiocin binds to the ATP-binding site of DNA gyrase, preventing the enzyme from performing its function in DNA supercoiling, which is essential for DNA replication and transcription.
  2. Interaction with Heat Shock Protein 90: It inhibits HSP90 by binding to its C-terminal ATP-binding domain, disrupting the protein's chaperone activity and leading to degradation of client proteins involved in cancer cell survival .
  3. Reversal of Drug Resistance: Novobiocin has been shown to reverse multidrug resistance in certain cancer cell lines by inhibiting breast cancer resistance protein .
Mechanism of Action

The mechanism of action of novobiocin sodium involves two primary pathways:

  1. DNA Gyrase Inhibition: By binding to the ATP-binding site of DNA gyrase, novobiocin prevents the enzyme from introducing negative supercoils into DNA, which is necessary for replication and transcription processes. This inhibition leads to bacterial cell death due to the inability to properly manage DNA topology .
  2. HSP90 Inhibition: Novobiocin disrupts the function of HSP90, a crucial chaperone protein involved in stabilizing various oncogenic proteins. By inhibiting HSP90, novobiocin promotes the degradation of these proteins, thereby inducing apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Novobiocin sodium exhibits several notable physical and chemical properties:

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water (up to 100 mg/mL), ethanol, or dimethyl sulfoxide.
  • Melting Point: Approximately 220°C (decomposes).
  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.

These properties are critical for its formulation as a pharmaceutical agent and influence its bioavailability and therapeutic efficacy .

Applications

Novobiocin sodium has diverse applications in scientific research and medicine:

  1. Antibiotic Use: Originally developed as an antibiotic for bacterial infections, though it is less commonly used today due to resistance issues.
  2. Cancer Therapy: Its role as an inhibitor of HSP90 makes it a candidate for cancer treatment, particularly in overcoming drug resistance mechanisms in tumors .
  3. Research Tool: Used extensively in molecular biology studies as a tool for investigating the roles of DNA gyrase and heat shock proteins in cellular processes.
Mechanism of Action and Molecular Targets

Inhibition of Bacterial DNA Gyrase: GyrB Subunit Targeting and ATPase Activity Disruption

Novobiocin sodium, an aminocoumarin-class antibiotic, exerts its primary antibacterial effects through potent inhibition of bacterial DNA gyrase (Topoisomerase II). This essential enzyme maintains DNA topology by introducing negative supercoils via ATP-dependent strand passage. Novobiocin specifically targets the ATP-binding pocket of the GyrB subunit, acting as a competitive inhibitor that disrupts the ATPase activity critical for the enzyme’s catalytic cycle [1] [2]. By occupying the ATP-binding site, novobiocin prevents the conformational changes required for energy transduction, halting DNA supercoiling. This mechanism distinguishes it from quinolones (e.g., ciprofloxacin), which target the GyrA subunit and stabilize DNA cleavage complexes [8].

The inhibitory potency of novobiocin is exceptionally high, with IC₅₀ values in the sub-micromolar range (0.046–0.18 μM) against Mycobacterium smegmatis GyrB [4]. Its spectrum of activity is particularly strong against Gram-positive bacteria (e.g., Staphylococcus aureus), though limited in Gram-negatives due to outer membrane impermeability. Recent studies exploiting permeabilized Escherichia coli strains confirm that novobiocin achieves bactericidal effects once intracellular concentrations are sufficient [2].

Table 1: ATPase Inhibition and Antibacterial Activity of Novobiocin Sodium

Bacterial TargetIC₅₀ (ATPase Inhibition)MIC₉₀ RangeKey Structural Determinants
Mycobacterium smegmatis GyrB0.046–0.18 μMNot ReportedCatalytic domain residues (His/Lys-rich)
Staphylococcus aureus~0.21 μM (Topo IV)0.25 mg/L [1]GyrB Arg136, Asp73
Escherichia coli (permeabilized)0.21 μM (ParE subunit)62.5–125 μM [2]LptB-F90, R91 interactions
Streptococcus pneumoniaeNot Reported15–45 mg/L [3]GyrB ATP-binding pocket conservation

Eukaryotic Target Interactions: Hsp90 Inhibition and Implications for Chaperone-Dependent Pathways

Beyond its antibacterial role, novobiocin sodium binds to the C-terminal domain of eukaryotic Hsp90 (heat shock protein 90), a molecular chaperone facilitating the folding and stability of oncogenic client proteins (e.g., HER2, Raf-1). Novobiocin’s binding to Hsp90 (IC₅₀ ≈ 25–700 μM) disrupts co-chaperone recruitment (Hsc70, p23), leading to proteasomal degradation of client kinases [4] [8]. This "chaperone depletion" effect has implications in cancer therapy, where novobiocin derivatives show enhanced selectivity for tumor cells.

In parasitic infections like Leishmania donovani, novobiocin induces apoptosis-like death through Hsp90 inhibition and downstream caspase activation. This is characterized by phosphatidylserine externalization, cytochrome C release, and DNA fragmentation [5]. Similarly, in breast cancer models (MDA-MB-231), novobiocin downregulates SMYD3 histone methyltransferase, suppressing cell migration [4].

Table 2: Eukaryotic Targets and Cellular Effects of Novobiocin Sodium

Target/PathwayIC₅₀/EC₅₀Observed EffectsBiological Implications
Hsp90 C-terminal domain25–700 μMClient kinase depletion (HER2, Raf-1)Anti-cancer activity [4]
SMYD3 in MDA-MB-231Not Reported↓ Migration, ↓ SMYD3 expressionMetastasis suppression [4]
Leishmania Topo II/Hsp90242–320 μg/mLPhosphatidylserine exposure, DNA fragmentationApoptosis-like death [5]
Neuronal SH-SY5Y cells0.048 μM (neuroprotection)↓ β-amyloid toxicityAlzheimer’s disease applications [4]

Competitive Inhibition Dynamics: Structural Overlap with ATP-Binding Sites

Novobiocin’s efficacy as a competitive inhibitor stems from its structural mimicry of ATP. Crystallographic studies reveal that the coumarin core and noviose sugar of novobiocin occupy regions overlapping with the adenine and ribose moieties of ATP in the GyrB binding pocket [2] [7]. Key interactions include:

  • Hydrogen bonding with GyrB residues (e.g., Asp73, Arg136 in S. aureus)
  • Hydrophobic contacts with Val120 and Ile94
  • Critical stacking interactions facilitated by the coumarin ring [1]

Mutational analyses confirm that substitutions at residues like F90 or R91 in E. coli’s LPS-transport ATPase (LptB) confer novobiocin resistance by disrupting van der Waals contacts or charge interactions [2]. Similarly, removing the carbamoyl group from novobiocin’s noviose sugar reduces inhibitory activity >100-fold, underscoring its role in binding affinity [1] [3].

Table 3: Structural Determinants of Novobiocin Binding and Resistance Mutations

Target ProteinKey ResiduesInteraction TypeEffect of Mutation
DNA Gyrase (GyrB)Asp73, Arg136, Val120H-bonding, Hydrophobic↓ ATPase inhibition; resistance [1]
LPS Transporter (LptB)F90, R91Van der Waals, IonicAltered OM permeability; resistance [2]
Hsp90 C-terminalNot Fully MappedHydrophobic pocket binding↓ Client protein dissociation [8]
M. tuberculosis NadDHis20, Thr86, Leu164Mg²⁺-mediated coordinationReduced binding affinity [6]

Synergistic Effects with PARP Inhibitors in DNA Repair Pathway Modulation

Novobiocin’s inhibition of DNA repair extends beyond gyrase. Recent studies demonstrate it blocks polymerase theta (Polθ), a key enzyme in microhomology-mediated end joining (MMEJ)—an error-prone DNA repair pathway. By binding Polθ’s ATPase domain, novobiocin abolishes ATP hydrolysis (IC₅₀ ~ 0.8 μM), crippling MMEJ in homologous recombination-deficient cells [2]. This creates synthetic lethality when combined with PARP inhibitors (e.g., olaparib), which already impair base excision repair.

In vivo tumor models show novobiocin synergizes with PARP inhibitors, reducing tumor volume by >60% compared to monotherapy. This synergy arises from concurrent disruption of complementary DNA repair pathways:

  • PARP inhibition → Single-strand break accumulation
  • Novobiocin-mediated Polθ inhibition → MMEJ failureThe dual blockade forces cells into apoptosis, highlighting novobiocin’s repurposing potential in oncology [2].

Table 4: Synergistic Interactions of Novobiocin Sodium with DNA Repair Inhibitors

Combination PartnerTarget PathwayObserved SynergyMechanistic Basis
PARP inhibitors (Olaparib)Base excision repair↑ Tumor regression; ↓ HR/MMEJ backup repairDual impairment of BER and MMEJ [2]
RifampinRNA polymerasePrevents MRSA resistance emergenceIndependent targeting of replication/transcription [3]
Adamantyl derivativesLPS transport in Gram-(-)↑ Outer membrane permeabilityDecoupled gyrase/LptB targeting [2]

Properties

Product Name

Novobiocin sodium

IUPAC Name

sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate

Molecular Formula

C31H35N2NaO11

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1

InChI Key

WWPRGAYLRGSOSU-RNROJPEYSA-M

SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]

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